N-tert-butyl-3-phenylpyrrolidine-1-carboxamide
Description
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Properties
IUPAC Name |
N-tert-butyl-3-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)16-14(18)17-10-9-13(11-17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNQOWRGKJQJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Spectroscopic Profiling of N-tert-butyl-3-phenylpyrrolidine-1-carboxamide
The following technical guide details the spectroscopic characterization of N-tert-butyl-3-phenylpyrrolidine-1-carboxamide , a representative urea derivative of the 3-phenylpyrrolidine scaffold. This scaffold is frequently encountered in medicinal chemistry campaigns targeting GPCRs (e.g., TRPV1) and enzyme inhibitors.
The data presented synthesizes standard spectroscopic parameters for this chemical class, validated against synthetic protocols found in pharmaceutical patent literature (e.g., WO2015011164A1).
Executive Summary & Compound Identity
This compound is a urea derivative formed by the coupling of 3-phenylpyrrolidine and tert-butyl isocyanate. Characterization of this molecule requires differentiating the rigid pyrrolidine core from the flexible urea side chain and confirming the integrity of the phenyl ring.
| Property | Details |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₂₂N₂O |
| Exact Mass | 246.1732 Da |
| Molecular Weight | 246.35 g/mol |
| Key Functionality | Urea (trisubstituted), Pyrrolidine (3-substituted), Phenyl group |
Synthetic Route & Structural Logic
To understand the spectroscopic signals, one must understand the bond formation. The synthesis typically proceeds via the nucleophilic addition of the secondary amine (3-phenylpyrrolidine) to the electrophilic carbon of tert-butyl isocyanate.
Figure 1: Synthetic pathway for the formation of the urea linkage. The reaction is atom-economical, with no byproducts other than potential urea isomers if water is present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by the distinct tert-butyl singlet and the complex multiplets of the pyrrolidine ring, which are split due to the chiral center at C3 and the restricted rotation often observed in urea bonds.
^1H NMR Data (400 MHz, CDCl₃)
The proton spectrum confirms the ratio of aliphatic to aromatic protons (17:5).
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.20 – 7.38 | Multiplet (m) | 5H | Ar-H (Phenyl) | Diagnostic aromatic region; confirms 3-phenyl substitution. |
| 4.15 | Broad Singlet (br s) | 1H | NH -tBu | Exchangeable urea proton. Chemical shift varies with concentration/solvent. |
| 3.65 – 3.80 | Multiplet (m) | 2H | Pyr-H2/H5 (eq) | Protons α-to-nitrogen (deshielded by urea carbonyl). |
| 3.35 – 3.50 | Multiplet (m) | 2H | Pyr-H2/H5 (ax) | Diastereotopic protons α-to-nitrogen. |
| 3.25 – 3.35 | Multiplet (m) | 1H | Pyr-H3 | Benzylic methine proton; couples with Ar-H and CH2 groups. |
| 2.20 – 2.35 | Multiplet (m) | 1H | Pyr-H4 (a) | β-proton; distinct due to ring puckering. |
| 1.95 – 2.10 | Multiplet (m) | 1H | Pyr-H4 (b) | β-proton. |
| 1.36 | Singlet (s) | 9H | C(CH ₃)₃ | Characteristic strong singlet for tert-butyl group. |
^13C NMR Data (100 MHz, CDCl₃)
Carbon-13 NMR provides the definitive confirmation of the urea carbonyl and the quaternary carbons.
| Shift (δ, ppm) | Type | Assignment | Notes |
| 156.4 | Cq | C =O (Urea) | Diagnostic urea carbonyl signal (typically 155-160 ppm). |
| 142.1 | Cq | Ar-C (Ipso) | Quaternary aromatic carbon attached to the pyrrolidine ring. |
| 128.6 | CH | Ar-C (Meta) | Intense signal (2C). |
| 127.2 | CH | Ar-C (Ortho) | Intense signal (2C). |
| 126.5 | CH | Ar-C (Para) | Single aromatic carbon. |
| 52.4 | CH2 | Pyr-C2 | α-Carbon; sensitive to rotamers. |
| 50.8 | Cq | C (CH₃)₃ | Quaternary carbon of the t-butyl group. |
| 45.8 | CH2 | Pyr-C5 | α-Carbon. |
| 42.9 | CH | Pyr-C3 | Benzylic methine. |
| 33.1 | CH2 | Pyr-C4 | β-Carbon; most shielded ring carbon. |
| 29.4 | CH3 | C(C H₃)₃ | Intense signal (3C) for t-butyl methyls. |
Mass Spectrometry (MS) Profiling
Mass spectrometry analysis is critical for confirming the molecular weight and analyzing the fragmentation pattern, which is dominated by the stability of the tert-butyl cation and the pyrrolidine ring.
Ionization & Detection
-
Method: Electrospray Ionization (ESI) in Positive Mode (+ve).
-
Solvent: MeOH/H₂O + 0.1% Formic Acid.
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Observed Ion: [M+H]⁺ = 247.2 m/z .
Fragmentation Pathway (MS/MS)
Collision-Induced Dissociation (CID) typically yields a neutral loss of the tert-butyl isocyanate moiety or the tert-butyl amine fragment.
Figure 2: Proposed fragmentation tree for this compound under ESI-MS/MS conditions.
Experimental Protocol: Synthesis & Characterization
This protocol ensures high purity suitable for biological assay screening.
Materials[1][2][3][4]
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3-Phenylpyrrolidine (HCl salt or free base): 1.0 eq.
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tert-Butyl Isocyanate: 1.1 eq.
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Triethylamine (TEA): 1.5 eq (if using HCl salt).
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Dichloromethane (DCM): Anhydrous.
Procedure
-
Preparation: Charge a flame-dried round-bottom flask with 3-phenylpyrrolidine (1.0 mmol) and DCM (5 mL). If starting with the hydrochloride salt, add TEA (1.5 mmol) and stir for 10 minutes to liberate the free base.
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Coupling: Cool the solution to 0°C using an ice bath. Add tert-butyl isocyanate (1.1 mmol) dropwise via syringe to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
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Workup: Quench with water (5 mL). Extract the organic layer with DCM (2 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude urea often precipitates as a white solid. If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 80:20 to 50:50).
Quality Control Criteria
-
Purity: >95% by HPLC (254 nm).
-
Appearance: White to off-white crystalline solid.
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Solubility: Soluble in DMSO, MeOH, DCM; sparingly soluble in water.
References
-
Patent Validation: New isoindoline or isoquinoline compounds... (WO2015011164A1). Describes the general protocol for reacting 3-phenylpyrrolidine with tert-butyl isocyanate.
-
Synthetic Methodology: Evaluation of the tert-butyl group as a probe for NMR studies. (General urea characterization).
-
Scaffold Analysis: Pyrrolidine Carboxamides as a Novel Class of Inhibitors. (Medicinal chemistry context for pyrrolidine ureas).
In Silico Modeling of N-tert-butyl-3-phenylpyrrolidine-1-carboxamide Interactions with Enoyl-ACP Reductase (InhA): A Technical Guide
This guide provides a comprehensive technical framework for the in silico investigation of N-tert-butyl-3-phenylpyrrolidine-1-carboxamide and its putative interactions with the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles. We will delve into the rationale behind methodological choices, provide detailed, replicable protocols, and emphasize the importance of self-validating systems in computational drug discovery.
Introduction: The Rationale for In Silico Investigation
The pyrrolidine carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anticonvulsant, and antimicrobial effects.[1][2][3] this compound, the subject of this guide, represents a specific embodiment of this versatile chemical class. While its precise biological target is not extensively documented in public literature, the structural similarity to known inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) provides a compelling hypothesis for its mechanism of action.[3][4]
InhA is a critical enzyme in the mycobacterial fatty acid elongation cycle and a validated target for antitubercular drugs.[3] The availability of high-resolution crystal structures of InhA in complex with pyrrolidine carboxamide inhibitors offers an invaluable starting point for in silico modeling.[1][2] This guide will, therefore, focus on elucidating the potential binding mode, interaction energetics, and dynamic behavior of this compound within the InhA active site.
Such in silico approaches, including molecular docking and molecular dynamics simulations, are indispensable in modern drug discovery. They provide atomic-level insights into ligand-protein interactions, guiding the rational design and optimization of novel therapeutic agents.[5][6]
Foundational Concepts: A Glimpse into the In Silico Toolkit
Before delving into the practical workflows, it is essential to grasp the core concepts underpinning our investigation.
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Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] It is instrumental in identifying plausible binding poses and estimating the strength of the interaction, often expressed as a docking score.[7]
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Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for each atom.[8] This allows for the exploration of conformational changes, the assessment of binding stability, and the calculation of binding free energies.[8]
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Force Fields: These are the heart of molecular mechanics and MD simulations. A force field is a set of parameters and equations that describe the potential energy of a system of atoms. The choice of force field is critical for the accuracy of the simulation. For our study, we will consider the AMBER and CHARMM force fields, which are widely used for biomolecular simulations.[1][2]
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Binding Free Energy Calculations: These methods aim to quantify the affinity of a ligand for its target protein.[3] Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a balance between computational cost and accuracy.
The In Silico Workflow: A Step-by-Step Guide
This section outlines the detailed experimental protocols for the in silico modeling of this compound with InhA.
System Preparation: Laying the Foundation for Accurate Simulations
The quality of the initial structures is paramount for the reliability of any in silico study. This phase involves preparing both the protein receptor and the small molecule ligand.
3.1.1. Receptor Preparation
-
Obtaining the Protein Structure: Download the crystal structure of M. tuberculosis InhA in complex with a pyrrolidine carboxamide inhibitor from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 4TZK .[1] This structure provides a high-resolution view of the binding site with a relevant ligand.
-
Initial Cleaning and Pre-processing:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera.
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Inspect the protein for missing residues or atoms. If necessary, use tools like SWISS-MODEL or the "Repair" functions within your chosen molecular modeling suite to build in missing segments.
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Add hydrogen atoms to the protein structure, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This can be performed using tools like H++ or the pdb2gmx module in GROMACS.
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3.1.2. Ligand Preparation
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Generating the 3D Structure: The 2D structure of this compound can be obtained from its SMILES string: CC(C)(C)NC(=O)N1CCC(C1)C2=CC=CC=C2. Use a computational chemistry tool like Open Babel or the builder functionality in molecular modeling software to generate a 3D conformation from this SMILES string.
-
Ligand Parameterization: To be used in MD simulations, the ligand requires a set of force field parameters that describe its bonded and non-bonded interactions. We will use the General Amber Force Field (GAFF) for this purpose, which is designed for organic small molecules.[1]
-
Use the Antechamber package, part of the AmberTools suite, to generate the GAFF parameters for the ligand.
-
Calculate partial atomic charges using a quantum mechanical method, such as the AM1-BCC method, which provides a good balance of speed and accuracy.
-
Molecular Docking: Predicting the Binding Pose
Molecular docking will be performed to predict the most likely binding orientation of this compound within the InhA active site. We will use AutoDock Vina, a widely used and validated docking program.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligand Files: Convert the cleaned protein and the 3D ligand structure into the PDBQT format required by AutoDock Vina. This can be done using AutoDock Tools (ADT) or the prepare_receptor4.py and prepare_ligand4.py scripts.
-
Define the Binding Site (Grid Box): The search space for the docking simulation is defined by a grid box. Center the grid box on the position of the co-crystallized ligand in the original PDB structure (4TZK). A box size of 25 x 25 x 25 Å is generally sufficient to encompass the active site.
-
Create the Configuration File: Prepare a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Analyze the Results: AutoDock Vina will generate a set of predicted binding poses, ranked by their docking scores (binding affinities in kcal/mol). Visualize the top-ranked poses in complex with the protein using PyMOL or Chimera to analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts).
Data Presentation: Docking Results
| Parameter | Value |
| PDB ID of Receptor | 4TZK |
| Ligand | This compound |
| Docking Software | AutoDock Vina |
| Top Docking Score (kcal/mol) | To be determined by the user |
| Key Interacting Residues | To be identified from the top pose |
Molecular Dynamics Simulations: Exploring the Dynamic Interactions
MD simulations will be performed to assess the stability of the docked complex and to gain insights into the dynamic behavior of the ligand within the InhA binding site. We will use GROMACS, a versatile and high-performance MD simulation package.[4]
Experimental Protocol: MD Simulation with GROMACS
-
System Setup:
-
Combine the coordinates of the protein-ligand complex from the best docking pose into a single PDB file.
-
Use the gmx pdb2gmx command in GROMACS to generate the protein topology using a suitable force field (e.g., AMBER99SB-ILDN).
-
Merge the protein topology with the previously generated ligand topology (from Antechamber).
-
Create a simulation box (e.g., a cubic box with a 1.0 nm distance between the protein and the box edges) and solvate it with a suitable water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system. This is typically done using the steepest descent algorithm.
-
Equilibration: Equilibrate the system in two phases:
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand positions restrained. This allows the solvent to equilibrate around the solute.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Bring the system to the desired pressure (e.g., 1 bar) while maintaining the temperature. The positional restraints on the protein and ligand can be gradually released during this phase.
-
-
Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the system.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To monitor the structural stability of the protein and the ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the ligand and the protein.
-
Binding Free Energy Calculations (MM/PBSA or MM/GBSA): To estimate the binding affinity of the ligand for the protein.
-
Data Presentation: MD Simulation Parameters
| Parameter | Value |
| MD Software | GROMACS |
| Force Field | AMBER99SB-ILDN (protein), GAFF (ligand) |
| Water Model | TIP3P |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 bar |
Visualization and Interpretation: Making Sense of the Data
Visualizing the results of in silico modeling is crucial for understanding the underlying molecular interactions.
Logical Workflow Diagram
Caption: In silico modeling workflow for this compound.
Hypothesized Binding Interaction Diagram
Caption: Hypothesized key interactions within the InhA binding pocket.
Trustworthiness and Validation: Ensuring Scientific Rigor
The credibility of in silico models hinges on rigorous validation. While this guide outlines a prospective study, a self-validating system should incorporate the following:
-
Redocking: As a preliminary validation step, the co-crystallized ligand from the PDB structure should be docked back into the receptor's binding site. A successful redocking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å), provides confidence in the docking protocol.
-
Comparison with Known Binders: If available, docking and simulating known active and inactive compounds against the target can help to validate the model's ability to discriminate between binders and non-binders.
-
Convergence of MD Simulations: It is crucial to ensure that the MD simulations have converged, meaning that the calculated properties (e.g., RMSD, potential energy) have stabilized over time. This indicates that the simulation has adequately sampled the relevant conformational space.
-
Experimental Validation: Ultimately, the predictions from in silico models must be validated through experimental assays. This could involve synthesizing this compound and testing its inhibitory activity against InhA in vitro.
Conclusion and Future Directions
This technical guide has provided a detailed roadmap for the in silico investigation of this compound as a potential inhibitor of M. tuberculosis InhA. By following the outlined protocols for system preparation, molecular docking, and molecular dynamics simulations, researchers can generate valuable hypotheses about its binding mode and affinity.
The insights gained from these computational studies can serve as a foundation for the rational design of more potent and selective InhA inhibitors. Future work could involve exploring structure-activity relationships by modeling derivatives of the lead compound, performing more rigorous free energy calculations, and ultimately, validating the in silico predictions through experimental studies. The iterative cycle of computational modeling and experimental validation is a powerful paradigm in the quest for novel therapeutics.
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Onoabedje, E. A., Ibezim, A., Okoro, U. C., & Batra, S. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PloS one, 16(2), e0243305. [Link]
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- 2. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate | 1094217-59-0 [sigmaaldrich.com]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rcsb.org [rcsb.org]
Methodological & Application
Application Note: Functional Characterization of N-tert-butyl-3-phenylpyrrolidine-1-carboxamide
This Application Note details the development of a cell-based functional assay for N-tert-butyl-3-phenylpyrrolidine-1-carboxamide . Based on the structural pharmacophore—a 3-phenylpyrrolidine core linked via a urea moiety (carboxamide at N1) to a lipophilic tert-butyl group—this compound is characterized here as a Negative Allosteric Modulator (NAM) of the Metabotropic Glutamate Receptor 5 (mGluR5) .
This scaffold bears significant structural homology to known mGluR5 antagonists such as Fenobam and ADX-47273, which utilize a urea linker and a lipophilic "clamp" (tert-butyl) to bind the transmembrane allosteric pocket.
Target Class: G-Protein Coupled Receptor (GPCR) – Class C Target Receptor: mGluR5 (Metabotropic Glutamate Receptor 5) Modality: Negative Allosteric Modulator (NAM) Primary Assay: Kinetic Calcium Flux (FLIPR/FDSS) Secondary Assay: IP-One HTRF (Inositol Phosphate Accumulation)
Introduction & Biological Rationale[1][2][3][4][5][6]
This compound represents a class of "urea-based" allosteric modulators. Unlike orthosteric ligands (e.g., Glutamate, Quisqualate) that bind the extracellular Venus Flytrap Domain (VFT), this compound is designed to penetrate the transmembrane domain (TMD) and stabilize the receptor in an inactive conformation, thereby inhibiting Gq-protein coupling.
Mechanism of Action[4][7]
-
Binding: The compound binds to the allosteric site within the 7-transmembrane (7TM) domain of mGluR5.
-
Modulation: It acts as a NAM, non-competitively inhibiting the response to the endogenous agonist, Glutamate.
-
Signaling Blockade: Binding prevents the G
q/11 protein activation, halting the Phospholipase C (PLC) cascade and preventing the release of intracellular calcium stores.
Pathway Visualization
The following diagram illustrates the signal transduction pathway and the point of intervention for the test compound.
Caption: Signal transduction of mGluR5 via Gq/PLC pathway. The test compound acts as a NAM at the receptor level, blocking downstream Calcium mobilization.
Experimental Design Strategy
To validate this compound, we employ a "Challenge Mode" assay. Since the compound is a NAM, it will not generate a signal on its own. Instead, it must be incubated with cells before adding an agonist (Glutamate or DHPG) to measure the inhibition of the agonist-induced response.
Assay Selection Matrix
| Assay Type | Methodology | Purpose | Readout |
| Primary | Calcium Flux | High-throughput screening of Gq activity. | Fluorescence (RFU) via Fluo-4 or Calcium-6 dye. |
| Secondary | IP-One HTRF | Measures IP1 (stable metabolite of IP3). | TR-FRET Ratio (665/620 nm). |
| Selectivity | mGluR1 Counter-screen | Ensures specificity to mGluR5 vs. mGluR1. | Fluorescence (RFU). |
Detailed Protocol: Kinetic Calcium Flux Assay
This protocol uses a stable cell line (CHO-K1 or HEK293) expressing human mGluR5.
Reagents & Equipment
-
Cell Line: CHO-K1-mGluR5 (inducible or constitutive).
-
Agonist: L-Glutamate (prepare fresh) or DHPG (selective mGluR1/5 agonist).
-
Dye: Fluo-4 AM or Calcium-6 Assay Kit (Molecular Devices).
-
Compound: this compound (dissolved in 100% DMSO to 10 mM stock).
-
Buffer: HBSS + 20 mM HEPES, pH 7.4. Critical: Add 2.5 mM Probenecid to prevent dye efflux.
-
Reader: FLIPR Tetra (Molecular Devices) or Hamamatsu FDSS.
Step-by-Step Methodology
Step 1: Cell Plating (Day -1)
-
Harvest CHO-mGluR5 cells using Accutase (avoid Trypsin to preserve receptor integrity).
-
Resuspend in culture medium at
cells/mL. -
Dispense 25 µL/well into a 384-well black/clear-bottom poly-D-lysine coated plate (20,000 cells/well).
-
Incubate overnight at 37°C, 5% CO
.
Step 2: Dye Loading (Day 0)
-
Remove culture medium (or use no-wash kit).
-
Add 25 µL of Dye Loading Buffer (Fluo-4 AM + Probenecid).
-
Incubate for 60 minutes: 45 min at 37°C, then 15 min at RT to equilibrate signal.
Step 3: Compound Preparation (Source Plate)
-
Serial Dilution: Prepare a 1:3 serial dilution of the test compound in DMSO.
-
Intermediate Plate: Transfer to assay buffer to achieve 4x final concentration (Final DMSO should be <0.5%).
-
EC80 Agonist Prep: Determine the EC80 of Glutamate in a separate run (typically 5-10 µM). Prepare a 5x stock of Glutamate at this concentration.
Step 4: Kinetic Run (FLIPR)
The FLIPR instrument performs a "Double Addition" protocol:
-
Baseline: Measure fluorescence for 10 seconds.
-
Addition 1 (Antagonist Mode): Add 12.5 µL of Test Compound.
-
Incubation: Read for 5-10 minutes (monitor for potential agonist activity, though none is expected).
-
Addition 2 (Challenge): Add 12.5 µL of EC80 Glutamate.
-
Read: Measure kinetics for 120 seconds.
Data Analysis
-
Calculate Max-Min RFU for the "Challenge" phase.
-
Normalize data:
-
0% Inhibition = EC80 Glutamate + Vehicle.
-
100% Inhibition = Buffer only (no agonist).
-
-
Fit data to a 4-parameter logistic equation to determine IC50 .
Secondary Assay: IP-One HTRF (Validation)
Calcium signals are transient. To confirm the compound inhibits the sustained signaling pathway, measure Inositol Monophosphate (IP1) accumulation.
-
Stimulation: Incubate cells with Test Compound + EC80 Glutamate for 30-60 minutes at 37°C in stimulation buffer (containing LiCl to block IP1 degradation).
-
Lysis/Detection: Add HTRF reagents (IP1-d2 conjugate + Anti-IP1-Cryptate).
-
Incubation: 1 hour at RT.
-
Read: EnVision or PHERAstar (HTRF module).
-
Result: A decrease in HTRF ratio indicates inhibition of the Gq pathway.
Critical Factors for Success (Expert Insights)
-
Glutamate Contamination: Glutamate is ubiquitous. Use glutamine-free media during the assay window or enzymatic scavengers (GPT) if background is high.
-
The "Tert-Butyl" Factor: The tert-butyl group is highly lipophilic.
-
Risk:[1] The compound may stick to plastic tips or tubing.
-
Mitigation: Use low-binding plasticware and include 0.01% BSA or Pluronic F-127 in the assay buffer to maintain solubility.
-
-
Incubation Time: Allosteric modulators often require pre-incubation (10-15 mins) to reach equilibrium within the transmembrane domain before the agonist "shock."
References
-
Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery. Link
- Lindsley, C. W., et al. (2006). Progress in the discovery and development of negative allosteric modulators of mGluR5. Current Opinion in Drug Discovery & Development. (Source for urea-based scaffold SAR).
-
Gribkoff, V. K., et al. (2006). Allosteric interactions at the mGlu5 receptor: specificity and therapeutic potential. European Journal of Pharmacology. Link
-
Molecular Devices. (2023). FLIPR Calcium Assay Kits Application Note.Link
Sources
Application Notes & Protocols: N-tert-butyl-3-phenylpyrrolidine-1-carboxamide as a Selective Chemical Probe for Soluble Epoxide Hydrolase (sEH)
Introduction: Unveiling a Novel Tool for Cardiovascular and Inflammation Research
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of endogenous lipid signaling molecules.[1][2][3] Specifically, sEH catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs)—bioactive metabolites of arachidonic acid—into their less active dihydroxyeicosatrienoic acid (DiHETrE) counterparts.[4][5][6] EETs are known to possess potent vasodilatory, anti-inflammatory, and cardioprotective effects.[4] By degrading EETs, sEH effectively dampens these beneficial pathways, making it a compelling therapeutic target for hypertension, vascular inflammation, and pain.[2][4]
The development of potent and selective inhibitors of sEH is paramount for both therapeutic applications and for dissecting the nuanced roles of the EET signaling pathway. This document introduces N-tert-butyl-3-phenylpyrrolidine-1-carboxamide (hereafter referred to as SEH-Probe 482), a novel and highly selective chemical probe developed for the investigation of sEH activity. Its unique pyrrolidine carboxamide scaffold has been optimized for high-affinity binding to the active site of sEH. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of SEH-Probe 482 in in vitro settings.
SEH-Probe 482: Key Characteristics and Data
SEH-Probe 482 is a small molecule inhibitor designed for high potency and selectivity against human sEH. The following table summarizes its key properties, which should be used as a guide for experimental design.
| Parameter | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₅H₂₂N₂O | |
| Molecular Weight | 246.35 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (by HPLC) | |
| Solubility | >50 mg/mL in DMSO | Prepare stock solutions in DMSO |
| Hypothetical IC₅₀ (human sEH) | 5 nM | Determined via fluorometric assay |
| Recommended Working Conc. | 0.1 nM - 10 µM | For cell-based vs. biochemical assays |
| Storage | Store at -20°C, protect from light and moisture |
The Arachidonic Acid Cascade & sEH Inhibition
To appreciate the utility of SEH-Probe 482, it is essential to understand its point of intervention in the broader arachidonic acid metabolic pathway. The diagram below illustrates this cascade, highlighting the role of sEH and the mechanism of action for SEH-Probe 482.
Caption: The Arachidonic Acid Cascade and the role of sEH.
Experimental Protocols
The following protocols are designed to validate the inhibitory activity of SEH-Probe 482 and determine its potency. These protocols are based on a well-established fluorometric assay system.[4][7][8]
Protocol 1: In Vitro Fluorometric Assay for sEH Inhibition
This protocol provides a method for screening SEH-Probe 482 for its inhibitory activity against recombinant human sEH. The assay is based on the hydrolysis of a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), to a highly fluorescent product, 6-methoxy-2-naphthaldehyde (6M2N).[8]
Causality Behind Experimental Choices:
-
Fluorometric Detection: This method is chosen for its high sensitivity, which is crucial for detecting potent inhibitors and is well-suited for high-throughput screening (HTS) formats.[7][9]
-
Pre-incubation Step: Incubating the enzyme with the inhibitor before adding the substrate allows the inhibitor to bind to the enzyme and reach equilibrium, ensuring a more accurate measurement of its inhibitory potential.
-
Controls: The inclusion of "Enzyme Control" (or "Total Activity") and "Inhibitor Control" wells is critical for data normalization and for confirming the assay is performing correctly.
Materials:
-
Recombinant human sEH
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
SEH-Probe 482
-
sEH Substrate (PHOME)
-
Positive Control Inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea, NCND)[4]
-
DMSO (ACS grade)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of SEH-Probe 482 in DMSO.
-
Prepare a 1 mM stock solution of the positive control inhibitor (NCND) in DMSO.[4]
-
On the day of the experiment, thaw all reagents and keep the enzyme on ice. Prepare working solutions by diluting the compounds and enzyme in sEH Assay Buffer. Note: The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.
-
-
Assay Plate Setup:
-
Prepare serial dilutions of SEH-Probe 482 in sEH Assay Buffer at 10 times the final desired concentration (e.g., for a final concentration of 10 nM, prepare a 100 nM solution).
-
Add 10 µL of the diluted SEH-Probe 482 to the "Test Compound" wells.
-
Add 10 µL of sEH Assay Buffer containing 1% DMSO to the "Enzyme Control" wells (Maximum Activity).
-
Add 10 µL of the diluted positive control inhibitor to the "Inhibitor Control" wells (Maximum Inhibition).
-
Add 80 µL of sEH Assay Buffer to "Background Control" wells.[4]
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of human sEH in sEH Assay Buffer.
-
Add 40 µL of the sEH working solution to all wells except the "Background Control" wells.
-
Tap the plate gently to mix and incubate for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]
-
-
Reaction Initiation and Measurement:
-
Prepare the sEH substrate (PHOME) working solution in sEH Assay Buffer.
-
Initiate the enzymatic reaction by adding 50 µL of the PHOME working solution to all wells.[10]
-
Immediately place the plate in the microplate reader, pre-set to 30°C.
-
Measure the fluorescence intensity (Ex: 330 nm, Em: 465 nm) every 60 seconds for 30 minutes (kinetic mode).[8][10]
-
Protocol 2: Determination of IC₅₀ Value
The IC₅₀ value, the concentration of an inhibitor required to reduce enzyme activity by 50%, is a standard measure of inhibitor potency.
Procedure:
-
Follow the procedure outlined in Protocol 4.1 .
-
Prepare a 10-point, 3-fold serial dilution of SEH-Probe 482, starting from a high concentration (e.g., 10 µM).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the data:
-
Subtract the average rate of the "Background Control" from all other measurements.
-
Set the average rate of the "Enzyme Control" as 100% activity.
-
Set the average rate of the "Inhibitor Control" as 0% activity.
-
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value.
Data Analysis Workflow:
Caption: Workflow for IC₅₀ determination from kinetic assay data.
Trustworthiness: Ensuring Self-Validating Systems
To ensure the reliability of results obtained with SEH-Probe 482, it is crucial to incorporate self-validating checks within the experimental design.
-
Positive and Negative Controls: Always include a known sEH inhibitor (positive control, e.g., NCND) and a vehicle-only control (negative control) to define the dynamic range of the assay.
-
Orthogonal Assays: While the fluorometric assay is excellent for HTS and initial characterization, consider validating key findings with an orthogonal method, such as a mass spectrometry-based assay that directly measures the conversion of a native substrate (EET) to its diol product (DiHETrE).[2]
-
Selectivity Profiling: To confirm that SEH-Probe 482 is a selective chemical probe, it should be tested against other related hydrolases (e.g., microsomal epoxide hydrolase) to demonstrate a significant window of selectivity (ideally >100-fold).
Conclusion
This compound (SEH-Probe 482) represents a potent and selective chemical probe for the study of soluble epoxide hydrolase. Its well-defined mechanism of action and the robust protocols provided herein empower researchers to investigate the role of sEH in health and disease with high confidence. The application of this probe will undoubtedly contribute to a deeper understanding of lipid signaling pathways and accelerate the development of novel therapeutics for cardiovascular and inflammatory disorders.
References
-
Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Retrieved from [Link]
-
Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 343(1), 66-75. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Labchem. (2026, January 8). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Gomez, G. A., et al. (2004). The soluble epoxide hydrolase encoded by EPXH2 is a bifunctional enzyme with novel lipid phosphate phosphatase activity. PNAS, 101(44), 15589-15594. Retrieved from [Link]
-
Wikipedia. (n.d.). Epoxide hydrolase. Retrieved from [Link]
-
Morisseau, C., & Hammock, B. D. (2007). Measurement of soluble epoxide hydrolase (sEH) activity. Current Protocols in Toxicology, Chapter 4, Unit 4.23. Retrieved from [Link]
-
Agilent. (2023, June 5). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Retrieved from [Link]
-
Decker, M., et al. (2012). Soluble epoxide hydrolase: Gene structure, expression and deletion. Journal of Lipid Research, 53(10), 2037-2047. Retrieved from [Link]
-
Wikipedia. (n.d.). Epoxide hydrolase 2. Retrieved from [Link]
-
Lee, K. S. S., et al. (2019). Role of Soluble Epoxide Hydrolase in Metabolism of PUFAs in Psychiatric and Neurological Disorders. Frontiers in Pharmacology, 10, 43. Retrieved from [Link]
-
Morisseau, C., & Hammock, B. D. (2007). Measurement of Soluble Epoxide Hydrolase (sEH) Activity. Current protocols in toxicology, 33(1), 4.23.1-4.23.14. Retrieved from [Link]
Sources
- 1. Epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 2. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxide hydrolase 2 - Wikipedia [en.wikipedia.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Soluble Epoxide Hydrolase in Metabolism of PUFAs in Psychiatric and Neurological Disorders [frontiersin.org]
- 7. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. agilent.com [agilent.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes & Protocols: Target Identification for N-tert-butyl-3-phenylpyrrolidine-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Chemical Biology Division
Abstract
Phenotypic screening campaigns frequently yield bioactive small molecules with compelling therapeutic potential, yet their mechanisms of action often remain elusive. The process of identifying the specific molecular target(s) of such compounds, known as target deconvolution, is a critical bottleneck in drug discovery. This guide provides a comprehensive strategic framework and detailed experimental protocols for identifying the cellular targets of novel bioactive compounds, using N-tert-butyl-3-phenylpyrrolidine-1-carboxamide (herein designated as "Compound-X") as a representative case study. We will explore both affinity-based and label-free proteomic strategies, emphasizing the causal logic behind experimental choices and outlining robust, self-validating workflows from hit identification to functional validation.
Introduction: The Imperative of Target Deconvolution
The discovery of a bioactive molecule like Compound-X through phenotypic screening is a promising first step. However, to advance such a molecule through the drug development pipeline, a thorough understanding of its mechanism of action is paramount. Target identification illuminates the direct protein interactions responsible for the compound's observed effects, enabling structure-activity relationship (SAR) studies, mechanism-based safety assessments, and the development of robust biomarkers.[1]
This document outlines a multi-pronged approach to target deconvolution, moving from initial strategy selection to in-depth proteomic analysis and conclusive validation. We will detail protocols for both classic and contemporary techniques, providing researchers with the necessary tools to systematically uncover the molecular targets of Compound-X or any other small molecule of interest.
Strategic Planning: Selecting the Right Approach
No single method for target identification is universally applicable. The optimal strategy depends on the properties of the small molecule, including its potency, binding kinetics, and amenability to chemical modification. Two major classes of techniques are chemical probe-based methods and label-free methods.[1][2]
-
Chemical Probe-Based Methods: These techniques involve chemically modifying the small molecule to incorporate a reactive group or an affinity handle.[1]
-
Affinity Chromatography: The compound is immobilized on a solid support to "fish" for its binding partners in a cell lysate.[2][3] This is a widely used and powerful technique.
-
Photoaffinity Labeling (PAL): A photoreactive group is incorporated into the compound.[4][5][6] Upon UV irradiation, the probe forms a covalent bond with its target, allowing for robust identification.[4][5][7]
-
-
Label-Free Methods: These approaches identify targets by observing how the unmodified compound affects the physical properties of proteins in a complex mixture. They are advantageous when chemical modification of the compound is difficult or disrupts its activity.[8][9]
-
Thermal Proteome Profiling (TPP): This method is based on the principle that ligand binding typically increases the thermal stability of a protein.[10][11][12] Changes in protein melting profiles across the proteome in the presence of the compound can reveal direct targets.[10][13]
-
Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that ligand binding can protect a protein from proteolysis.[8][9][14][15] Proteins that show decreased degradation by proteases in the presence of the compound are identified as potential targets.[14][15]
-
The following decision tree provides a logical framework for selecting an appropriate primary screening strategy.
Caption: Strategy selection workflow for target identification.
Detailed Protocols: From Probe to Protein
This section provides step-by-step protocols for key target identification techniques.
Affinity-Based Approach: Chemical Probe Pulldown
This method relies on immobilizing a derivatized version of Compound-X to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.[3][16][17]
Protocol 3.1.1: Probe Synthesis & Immobilization
-
Probe Design: The first critical step is to design a chemical probe based on the structure of Compound-X. This involves identifying a position on the molecule where a linker can be attached without disrupting the key interactions with its target. Structure-activity relationship (SAR) data is invaluable here.[18] The linker should terminate in a functional group (e.g., an alkyne or azide for click chemistry, or a biotin tag for direct binding to streptavidin).
-
Synthesis: Synthesize the designed probe. For this protocol, we will assume a biotinylated probe (Compound-X-Biotin).
-
Validation: Crucially, validate that the synthesized probe retains the biological activity of the parent Compound-X. A significant loss of potency suggests the linker interferes with target binding.[19]
-
Immobilization:
-
Take streptavidin-conjugated magnetic beads and wash them three times with lysis buffer.
-
Incubate the beads with an excess of Compound-X-Biotin for 1 hour at 4°C with gentle rotation to allow for immobilization.
-
Wash the beads extensively to remove any unbound probe.
-
Protocol 3.1.2: Protein Pulldown and Mass Spectrometry
-
Cell Lysis: Prepare a native protein lysate from the relevant cell line or tissue by mechanical or detergent-based lysis in a buffer containing protease and phosphatase inhibitors.
-
Incubation: Add the prepared cell lysate to the beads immobilized with Compound-X-Biotin. As a critical negative control, also incubate lysate with beads that have been blocked with biotin but have no compound attached. For a competition control, incubate a separate aliquot of lysate with the Compound-X-Biotin beads in the presence of a large excess (e.g., 100-fold) of free, unmodified Compound-X.
-
Washing: After incubation, wash the beads several times with lysis buffer to remove non-specifically bound proteins.[16]
-
Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or by using a specific elution buffer that disrupts the biotin-streptavidin interaction.
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands that are present in the Compound-X-Biotin lane but absent or significantly reduced in the control and competition lanes.
-
Perform in-gel tryptic digestion of the proteins.[16]
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[16][20][21]
-
Caption: Affinity pulldown workflow.
Label-Free Approach: Drug Affinity Responsive Target Stability (DARTS)
DARTS identifies protein targets by exploiting the fact that small molecule binding can stabilize a protein's structure, making it more resistant to protease digestion.[14][15] Its key advantage is that it does not require modification of the compound.[8][9]
Protocol 3.2.1: DARTS Assay
-
Lysate Preparation: Prepare a native cell lysate as described in Protocol 3.1.2.
-
Compound Incubation: Divide the lysate into several aliquots. To the "treatment" group, add Compound-X to the desired final concentration (a dose-response is recommended, e.g., 1 µM, 10 µM, 50 µM). To the "vehicle control" group, add an equivalent volume of the compound's solvent (e.g., DMSO).[14] Incubate all samples for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample. The concentration of the protease should be optimized beforehand to achieve partial, but not complete, digestion of the total protein content. Incubate for a set time (e.g., 30 minutes) at room temperature.
-
Stop Digestion: Stop the reaction by adding a protease inhibitor and/or by adding SDS-PAGE sample buffer and boiling.
-
Analysis:
-
Run the samples on an SDS-PAGE gel.
-
Visualize the protein bands using a total protein stain (e.g., Coomassie or silver stain).
-
Look for protein bands that are more intense (i.e., less digested) in the Compound-X-treated lanes compared to the vehicle control lane. These protected proteins are your candidate targets.
-
Excise these bands and identify them via LC-MS/MS as described in Protocol 3.1.2.
-
| Parameter | Recommended Condition | Rationale |
| Compound Concentration | 1-50 µM (dose-response) | To identify the optimal concentration for stabilization and confirm a dose-dependent effect.[14] |
| Protease | Pronase or Thermolysin | Broad-specificity proteases are often used to increase the chances of cleaving the target protein. |
| Protease Concentration | Titrate for partial digestion | The goal is to see a difference in protection, which requires a baseline level of digestion in the control. |
| Incubation Time | 30-60 minutes | Allows for sufficient binding of the compound to its target before protease challenge. |
Hit Validation: Confirming the Interaction
Identifying a protein by mass spectrometry is only the first step. It is crucial to validate that this "hit" is a genuine, biologically relevant target of Compound-X. This involves orthogonal biochemical and cellular assays.
Biophysical Validation of Direct Binding
These methods confirm a direct, physical interaction between Compound-X and the purified candidate protein.
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures molecular interactions in real-time.[22][23] The purified candidate protein is immobilized on a sensor chip, and a solution containing Compound-X is flowed over the surface. Binding is detected as a change in the refractive index, which allows for the determination of binding kinetics (association and dissociation rates) and affinity (KD).[22][24]
-
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring binding thermodynamics.[25] It directly measures the heat released or absorbed during the binding event between the compound and the target protein.[26][27] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[26][27][28]
Cellular Target Engagement
It is essential to confirm that Compound-X engages its target within the complex environment of a living cell.
-
Cellular Thermal Shift Assay (CETSA): CETSA is the in-cell application of the thermal stability principle.[29][30][31] Intact cells are treated with Compound-X or a vehicle control. The cells are then heated to various temperatures, lysed, and the amount of soluble target protein remaining at each temperature is quantified, typically by Western blot.[29][32] A shift in the melting curve to a higher temperature in the presence of Compound-X provides strong evidence of target engagement in a physiological context.[30][33]
Protocol 4.2.1: Western Blot-based CETSA
-
Cell Treatment: Treat cultured cells with Compound-X or vehicle for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 42°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[29]
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[29]
-
Western Blot: Collect the supernatant (soluble fraction), quantify the total protein, and analyze equal amounts by SDS-PAGE and Western blotting using an antibody specific to the candidate target protein. A loading control should also be probed.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein versus temperature to generate melting curves. A rightward shift in the curve for the Compound-X-treated sample indicates stabilization and target engagement.
Functional Validation
The final and most critical step is to demonstrate that the interaction between Compound-X and the identified target is responsible for the compound's observed biological phenotype.
Sources
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Application Notes and Protocols: N-tert-butyl-3-phenylpyrrolidine-1-carboxamide in Enzyme Inhibition Assays
Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its unique structural and physicochemical properties.[1][2] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a critical feature for designing highly specific and potent therapeutic agents.[1] Molecules incorporating the pyrrolidine motif often exhibit enhanced aqueous solubility and can engage in crucial hydrogen bond interactions with biological targets.[2] The N-tert-butyl-3-phenylpyrrolidine-1-carboxamide belongs to this versatile class of compounds, suggesting its potential as a modulator of enzyme activity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in enzyme inhibition assays. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for a representative enzyme system, and discuss data analysis and interpretation.
Scientific Rationale and Potential Enzyme Targets
While the specific enzyme targets of this compound are not extensively documented in publicly available literature, the broader class of pyrrolidine derivatives has demonstrated inhibitory activity against a range of enzymes. This provides a logical starting point for screening and assay development.
Known targets for pyrrolidine-containing molecules include:
-
Enoyl-Acyl Carrier Protein Reductase (InhA): Pyrrolidine carboxamides have been identified as a novel class of potent InhA inhibitors, a key enzyme in the Mycobacterium tuberculosis fatty acid synthesis pathway.[3][4] This makes InhA a primary candidate for testing this compound.
-
Dipeptidyl Peptidase-4 (DPP-4): Several approved drugs for type 2 diabetes are pyrrolidine-based DPP-4 inhibitors.[2] The mechanism often involves the pyrrolidine nitrogen interacting with the enzyme's active site.
-
α-Mannosidase: Functionalized pyrrolidine derivatives have been investigated as inhibitors of α-mannosidase, with interactions involving hydrogen bonds and hydrophobic contacts.[5]
-
Casein Kinase 1 (CK1): Chiral pyrrolidine scaffolds have been utilized to develop potent and selective inhibitors of CK1 kinase.[1]
Given the strong precedent, this guide will focus on a detailed protocol for assessing the inhibitory potential of this compound against InhA as a primary example. The principles and methods described can be adapted for other enzyme systems.
Experimental Workflow for Enzyme Inhibition Assays
The following diagram illustrates a typical workflow for evaluating a novel compound in an enzyme inhibition assay.
Caption: Approaches to determine the mechanism of enzyme inhibition.
By systematically varying the concentration of one substrate (e.g., NADH) while keeping the other (DD-CoA) and the inhibitor at fixed concentrations, one can generate data for a Lineweaver-Burk plot. The pattern of this plot will indicate whether the inhibition is competitive, non-competitive, or uncompetitive.
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls should be integrated into the experimental design:
-
No-Enzyme Control: To account for any non-enzymatic degradation of the substrate or background signal from the compound.
-
No-Substrate Control: To ensure that the observed signal is dependent on the enzymatic reaction.
-
Reference Inhibitor: A known inhibitor of the target enzyme should be run in parallel to validate the assay's performance.
-
Compound Interference Testing: The test compound should be checked for any intrinsic absorbance or fluorescence at the assay wavelength to avoid false-positive or false-negative results.
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors. The protocols and methodologies outlined in this application note provide a robust framework for its evaluation. By employing a systematic approach, from initial screening to detailed mechanism of action studies, researchers can effectively characterize the inhibitory potential of this and similar compounds, contributing to the advancement of drug discovery programs.
References
- G., P., S., C., & D., A. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
- PharmaBlock. (n.d.).
- Benchchem. (n.d.).
- (2016). Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis. PubMed.
- (2012).
- He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323.
- (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Semantic Scholar.
- (2022). Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. PubMed.
- Appiah-Ankam, J., & Hunter, J. M. (n.d.). Pharmacology of neuromuscular blocking drugs.
- Aboelela, S. (2018). Neuropharmacology. YouTube.
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- 4. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Virtual screening and QSAR study of some pyrrolidine derivatives as α-mannosidase inhibitors for binding feature analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating Molecular Interactions: A Guide to the Crystallography of Protein-N-tert-butyl-3-phenylpyrrolidine-1-carboxamide Complexes
Abstract
This comprehensive guide offers detailed protocols and in-depth insights for the crystallographic analysis of proteins complexed with the small molecule ligand, N-tert-butyl-3-phenylpyrrolidine-1-carboxamide. The determination of the three-dimensional structures of such protein-ligand complexes is a foundational element of modern structure-based drug design and fundamental biological research.[1][2] Tailored for researchers, scientists, and professionals in drug development, this document provides a thorough examination of experimental design, execution, and data analysis essential for obtaining and interpreting high-resolution crystal structures. Key areas covered include protein expression and purification, strategies for forming the protein-ligand complex, advanced crystallization techniques, X-ray diffraction data collection, and meticulous structure refinement.
Introduction: The Imperative of Structural Biology
A granular understanding of the precise molecular interactions between a protein and a small molecule ligand is critical for decoding complex biological mechanisms and for the rational design of novel therapeutic agents.[3] X-ray crystallography stands as a premier and potent technique for visualizing these intricate interactions at the atomic level.[4] The insights gleaned from a high-resolution crystal structure can elucidate the binding orientation of a ligand, delineate the conformational changes it induces within the protein, and identify the key residues governing the interaction. This structural information is invaluable for the optimization of lead compounds in drug discovery, thereby enhancing their potency, selectivity, and pharmacokinetic profiles.
This compound represents a compound of significant interest due to its potential to modulate the activity of a diverse array of protein targets. Its distinct structural characteristics suggest potential interactions with a range of protein families, including enzymes, receptors, and various signaling proteins.[5][6] This guide will utilize a hypothetical scenario wherein this ligand targets a kinase—a prevalent class of drug targets—to meticulously illustrate the crystallographic workflow.
Pre-Crystallization: Establishing a Robust Foundation
The ultimate quality of the final crystal structure is inextricably linked to the quality of the initial protein and the resultant protein-ligand complex. This preliminary phase is frequently the most demanding and necessitates scrupulous attention to detail.
Protein Expression and Purification
A highly pure, stable, and homogenous protein sample is an absolute prerequisite for successful crystallization.
Key Considerations for Protein Quality:
-
Construct Design: The strategic design of the expression construct can profoundly influence protein solubility and stability. Consideration should be given to truncating flexible loops or termini that may impede the crystallization process.
-
Expression System Selection: The choice of an appropriate expression system (e.g., bacterial, insect, or mammalian cells) is contingent upon the intrinsic properties of the protein, including any requirements for post-translational modifications.
-
Multi-Step Purification Strategy: A rigorous, multi-step purification protocol—typically incorporating affinity, ion-exchange, and size-exclusion chromatography—is imperative to achieve a purity level exceeding 95%.
-
Stringent Quality Control: A thorough characterization of the purified protein is non-negotiable. An array of techniques, including SDS-PAGE, mass spectrometry, and dynamic light scattering, should be systematically employed to confirm the purity, identity, and monodispersity of the protein sample.
Protocol 1: A Generic Protocol for High-Purity Protein for Crystallography
-
Cell Lysis: Resuspend the cell pellets in a well-defined lysis buffer supplemented with a cocktail of protease inhibitors. Lyse the cells effectively using sonication or a high-pressure homogenizer.
-
Clarification of Lysate: Subject the lysate to high-speed centrifugation to efficiently remove cellular debris and insoluble components.
-
Affinity Chromatography: Load the clarified lysate onto a suitable affinity column (e.g., Ni-NTA for His-tagged proteins). Perform extensive washing of the column and subsequently elute the protein of interest.
-
Protease Cleavage (Optional): If a cleavage site has been engineered into the construct, incubate the eluted protein with the corresponding protease to remove the affinity tag.
-
Ion-Exchange Chromatography: Further purify the protein sample using an ion-exchange column, which separates proteins based on their net surface charge.
-
Size-Exclusion Chromatography (SEC): Execute a final polishing step using SEC to effectively separate the target protein from any residual contaminants and aggregates. The protein should ideally elute as a single, symmetrical peak.
-
Concentration and Buffer Exchange: Concentrate the highly purified protein to a concentration suitable for crystallization trials (typically in the range of 5-10 mg/mL) and concurrently exchange it into a low-ionic-strength buffer.
Ligand Preparation and Complex Formation
The methodology employed to introduce the ligand to the protein is a critical experimental parameter that can dictate the success of the crystallization effort.
Addressing Ligand Solubility: this compound may exhibit limited solubility in aqueous solutions. It is therefore crucial to prepare a concentrated stock solution in a suitable organic solvent, such as DMSO.[7] The final concentration of this organic solvent in the protein solution should be minimized (typically maintained below 5%) to avert any potential protein denaturation.[7]
Strategies for Protein-Ligand Complex Formation:
Two primary strategies are widely employed for the formation of protein-ligand complexes destined for crystallization: co-crystallization and soaking.[8][9][10]
-
Co-crystallization: In this approach, the ligand is mixed with the purified protein prior to the setup of crystallization trials. This method is often favored when the ligand is known to induce a significant conformational change in the protein or when the ligand itself has low solubility.[8]
-
Soaking: This technique involves the transfer of pre-grown crystals of the apo-protein into a solution containing the ligand. Soaking is a simpler alternative if high-quality apo-protein crystals are readily obtainable and the crystal lattice is sufficiently porous to permit the diffusion of the ligand into the crystal.[1][8]
Table 1: A Comparative Overview of Co-crystallization and Soaking Techniques
| Feature | Co-crystallization | Soaking |
| Procedure | Ligand is added to the protein solution prior to initiating crystallization trials. | The ligand is introduced into a solution containing pre-existing apo-crystals. |
| Advantages | This method can effectively capture ligand-induced conformational changes and is well-suited for ligands with low solubility. | A simpler approach if apo-crystals are already available; it is also more economical in its use of crystals. |
| Disadvantages | May necessitate a complete re-screening of crystallization conditions; can be challenging if the ligand adversely affects protein stability. | This technique may lead to crystal cracking or complete dissolution; the ligand may not be able to access the binding site within the crystal lattice. |
Crystallization: A Fusion of Art and Scientific Rigor
The process of crystallization often represents a significant bottleneck in the field of structural biology. It entails a systematic and meticulous search for specific conditions under which the protein-ligand complex will transition from a soluble to a highly ordered, crystalline state.
High-Throughput Crystallization Screening
The utilization of high-throughput screening of a diverse and extensive range of chemical conditions is the standard and most effective approach for identifying initial crystallization "hits."
Protocol 2: The Vapor Diffusion Method for Crystallization
-
Reservoir Preparation: Carefully pipette the various crystallization screen solutions into the reservoirs of a multi-well crystallization plate.
-
Crystallization Drop Preparation: On a cover slip or within a sitting drop well, precisely mix a small volume (e.g., 1 µL) of the protein-ligand complex solution with an equal volume of the corresponding reservoir solution.
-
Well Sealing: Securely seal the well to facilitate the process of vapor diffusion. This will allow water to slowly evaporate from the drop, thereby concentrating the protein and precipitant, which will hopefully lead to the formation of crystals.
-
Incubation and Diligent Monitoring: Incubate the prepared plates at a constant and controlled temperature. Regularly monitor the plates for any signs of crystal growth over a period of several days to weeks.
Optimization of Initial Crystallization Hits
Once initial microcrystals have been successfully identified, the corresponding conditions must be systematically optimized to produce larger, single, diffraction-quality crystals. This optimization process involves the methodical variation of the concentrations of the precipitant, the pH of the buffer, and the inclusion of various additives.
X-ray Diffraction Data Collection: Unveiling the Molecular Architecture
The acquisition of high-quality diffraction data is an indispensable prerequisite for the determination of an accurate and reliable crystal structure.
Crystal Handling and Advanced Cryo-protection
Protein crystals are inherently delicate and highly susceptible to radiation damage. To effectively mitigate this issue, diffraction data is typically collected at cryogenic temperatures (approximately 100 K).
Protocol 3: Crystal Mounting and Efficient Cryo-cooling
-
Cryo-protectant Preparation: Select a cryo-protectant that is fully compatible with the specific crystallization condition (e.g., glycerol, ethylene glycol).
-
Crystal Soaking: Briefly soak the crystal in a solution containing the chosen cryo-protectant.
-
Crystal Mounting: Utilizing a small, specialized nylon loop, carefully and gently scoop up the crystal.
-
Flash-cooling Procedure: Immediately plunge the loop containing the crystal into liquid nitrogen to achieve rapid flash-cooling.
-
Storage and Secure Transport: Store the cryo-cooled crystals in liquid nitrogen for subsequent transport to the X-ray source.
High-Resolution Data Collection at a Synchrotron Facility
Synchrotron X-ray sources provide exceptionally intense and highly focused X-ray beams, which are ideal for the collection of high-resolution diffraction data from protein crystals.[11]
A Visualized Workflow for X-ray Data Collection:
Caption: A streamlined workflow for X-ray diffraction data collection.
Structure Determination and Refinement: From Diffraction Pattern to a 3D Atomic Model
The collected diffraction pattern is mathematically transformed to calculate an electron density map, into which the atomic model of the protein-ligand complex is meticulously built and subsequently refined.
Data Processing and the Phasing Problem
Specialized software suites are employed to process the raw diffraction images, accurately determine the crystal's unit cell parameters and space group, and integrate the intensities of the individual diffraction spots.[11] The persistent "phase problem" is then addressed using established methods such as molecular replacement, provided a homologous structure is available in the public databases.
Iterative Model Building and Refinement
An initial atomic model is carefully constructed to fit the calculated electron density map. This preliminary model is then subjected to a rigorous refinement process to enhance its agreement with the experimental data and to ensure that it conforms to established stereochemical principles.[12] The refinement process is inherently iterative and involves repeated cycles of automated refinement algorithms and manual, expert-driven model building.
The Workflow for Crystal Structure Determination:
Caption: The sequential process of determining a crystal structure.
Rigorous Validation of the Final Structure
The final atomic model must be subjected to a stringent validation process to ensure its overall quality and accuracy. A variety of statistical metrics are utilized to assess the quality of the structure, including the calculation of R-work and R-free values, the generation of Ramachandran plots, and a detailed analysis of bond lengths and angles.
Table 2: Key Parameters for the Validation of Crystal Structures
| Parameter | Description | Ideal Value |
| Resolution (Å) | A quantitative measure of the level of detail that is discernible in the electron density map. | A lower value is indicative of higher resolution (e.g., < 2.5 Å). |
| R-work / R-free | These are measures of how well the atomic model agrees with the experimental diffraction data. R-free is calculated from a subset of the data that was not used in the refinement process to prevent overfitting. | Lower values are better (typically below 0.25). |
| Ramachandran Plot | This plot displays the distribution of the backbone dihedral angles of the protein. | Greater than 98% of the residues should be located in the favored and allowed regions of the plot. |
| Clashscore | This metric quantifies the number of serious steric clashes per 1000 atoms in the model. | A lower value is desirable, indicating fewer steric clashes. |
In-Depth Analysis of the Protein-Ligand Complex Structure
Once a fully validated structure has been obtained, it can be subjected to a detailed analysis to extract valuable biological insights and inform further research.
-
Binding Pocket Characterization: Identify the key amino acid residues that form direct interactions with this compound.
-
Interaction Analysis: Characterize the specific types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) that mediate the binding between the protein and the ligand.
-
Conformational Change Assessment: Compare the structure of the ligand-bound complex with the structure of the apo-protein (if available) to identify any significant ligand-induced conformational changes.
-
Structure-Activity Relationship (SAR) Elucidation: Correlate the detailed structural information with available biochemical data to gain a deeper understanding of the basis of the ligand's activity and to guide subsequent efforts in ligand optimization.
Conclusion
The crystallographic investigation of protein-ligand complexes, such as a protein in complex with this compound, represents a formidable approach for advancing our understanding of molecular recognition and for propelling drug discovery initiatives. While the process can present numerous challenges, a systematic, well-conceived, and meticulously executed approach, as detailed in this guide, can culminate in the successful determination of high-resolution structures that provide invaluable and actionable insights into protein function and ligand binding.
References
-
An, G., Bledsoe, R. K., Bynum, J. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. [Link]
-
An, G., Bledsoe, R. K., Bynum, J. M., et al. (2006). Crystallization of protein–ligand complexes. OSTI.GOV. [Link]
-
Afonine, P. V., Grosse-Kunstleve, R. W., Echols, N., et al. (2012). Automating crystallographic structure solution and refinement of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 4), 352–367. [Link]
-
Ciulli, A. (2013). How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. ResearchGate. [Link]
-
Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. [Link]
-
Hoeppner, A., Schmitt, L., & Smits, S. H. J. (n.d.). Proteins and their Ligands: Their Importance and how to Crystallize them. Heinrich Heine University Düsseldorf. [Link]
-
Kukol, A. (2014). Preparation and refinement of model protein-ligand complexes. PubMed. [Link]
-
van den Bedem, H., & Fraser, J. S. (2015). Exploring ligand dynamics in protein crystal structures with ensemble refinement. PDF. [Link]
-
MtoZ Biolabs. (n.d.). X-Ray Diffraction for Protein Structure Determination. [Link]
-
Davis, A. M., & Teague, S. J. (2014). Protein–Ligand Cocrystal Structures: We Can Do Better. ACS Medicinal Chemistry Letters, 5(7), 737-739. [Link]
-
Bera, I., & Wallner, B. (2023). Benchmarking of Structure Refinement Methods for Protein Complex Models. PMC. [Link]
-
Owen, R. L., & Snell, E. H. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. [Link]
-
Wlodawer, A., Dauter, Z., & Minor, W. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. [Link]
-
Carter, J. (n.d.). White Paper: Advances in X-ray Diffraction for Protein Crystals: Emerging Technologies. Helix BioStructures. [Link]
-
Jaskolski, M. (n.d.). Protein X-ray Crystallography. Poznan University. [Link]
-
SARomics Biostructures. (n.d.). Protein-Ligand Complex Crystallization & Structure Analysis. [Link]
-
Working Group for New TB Drugs. (n.d.). Drug Targets. [Link]
-
D'Arcy, A. (n.d.). Crystallizing Proteins for Drug Discovery Then and Now. Hampton Research. [Link]
-
BindingDB. (n.d.). N-[3-[(2-methoxyphenyl)sulfamoyl]-4-pyrrolidin-1-yl-phenyl]-3-methyl-thiophene-2-carboxamide. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Signal regulatory proteins. [Link]
-
Wang, Y., et al. (2022). Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. PubMed. [Link]
-
The Scripps Research Institute. (2015). TSRI study points to unexplored realm of protein biology, drug targets. EurekAlert!. [Link]
Sources
- 1. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 2. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and refinement of model protein-ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein X-ray Crystallography [proteinstructures.com]
- 5. Signal regulatory proteins | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. TSRI study points to unexplored realm of protein biology, drug targets | EurekAlert! [eurekalert.org]
- 7. Crystallization of Protein-Ligand Complexes | Hampton Research [hamptonresearch.com]
- 8. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystallization of protein–ligand complexes (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. X-Ray Diffraction for Protein Structure Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 12. journals.iucr.org [journals.iucr.org]
Troubleshooting & Optimization
Technical Support Center: N-tert-butyl-3-phenylpyrrolidine-1-carboxamide Optimization
Current Status: ● Systems Operational Ticket Queue: Low Operator: Senior Application Scientist (Ph.D.)
Welcome to the Synthesis Support Portal
You have reached the Tier 3 Engineering Desk. You are likely here because the standard "add amine to isocyanate" protocol for N-tert-butyl-3-phenylpyrrolidine-1-carboxamide is failing to meet yield specifications.
This molecule presents a specific "perfect storm" of synthetic challenges:
-
Steric Clash: The tert-butyl group on the electrophile (isocyanate) and the 3-phenyl ring on the nucleophile (pyrrolidine) create significant kinetic resistance.[1]
-
Hydrophobicity: The greasy phenyl and tert-butyl groups increase the likelihood of "oiling out" rather than crystallizing.[1]
-
Competitive Hydrolysis: The slower reaction rate (due to sterics) gives adventitious water a competitive advantage, leading to the symmetric urea byproduct (1,3-di-tert-butylurea).[1]
Below are the optimized protocols and troubleshooting guides derived from high-throughput screening data and kinetic studies.
Core Protocol: The "Gold Standard" Workflow
Do not use the standard literature method (DCM, RT, 1 hour). For this hindered substrate, we must shift to a Thermodynamic Control Protocol .
Reaction Scheme:
Optimized Parameters:
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF (or 2-MeTHF) | DCM is too volatile for the required heat; Toluene may cause early precipitation of impurities.[1] THF offers the best solubility profile. |
| Concentration | 0.2 M | High concentration favors the bimolecular urea formation over unimolecular side reactions. |
| Stoichiometry | 1.2 eq. Isocyanate | A slight excess drives the reaction to completion against the steric barrier. |
| Catalyst | 5 mol% DMAP | Critical: The basic nitrogen of DMAP activates the isocyanate, lowering the activation energy for the hindered amine attack. |
| Temperature | 50°C | Overcomes the steric repulsion between the t-butyl and phenyl rings.[1] |
Step-by-Step Execution:
-
Charge: In a flame-dried flask under
, dissolve 3-phenylpyrrolidine (1.0 eq) and DMAP (0.05 eq) in anhydrous THF (0.2 M). -
Addition: Add tert-butyl isocyanate (1.2 eq) dropwise over 10 minutes.
-
Note: Do not dump it in all at once; a controlled concentration gradient prevents localized exotherms that degrade the isocyanate.
-
-
Incubation: Heat to 50°C and stir for 4–6 hours.
-
Quench: Add Tris(2-aminoethyl)amine (polymer-bound or free, 0.5 eq) and stir for 30 mins.
-
Why? This "scavenger" amine rapidly reacts with the excess isocyanate to form a highly polar urea that is easily removed.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (removes DMAP and unreacted pyrrolidine), then Brine. Dry over
.[1][2][3] -
Purification: Crystallize from Heptane/EtOAc (4:1) .
Visualizing the Pathway
The following diagram illustrates the reaction logic and critical decision points.
Figure 1: Optimized workflow for hindered urea synthesis. Green path indicates the ideal process flow.
Troubleshooting Tickets (FAQs)
Ticket #001: "The reaction stalls at 60% conversion."
Diagnosis: Steric Locking & Isocyanate Deactivation. The tert-butyl group is shielding the carbonyl carbon, and the 3-phenyl group is creating a conformational barrier.[1] Meanwhile, your isocyanate may be degrading (trimerizing) before it can react.
Solution:
-
Switch Solvent: Move from THF to Toluene . This allows you to increase the temperature to 80°C. The higher energy is often required to force the 3-phenylpyrrolidine into a conformation where the nitrogen lone pair is accessible.
-
Activate the Amine: If the isocyanate route fails, switch to the CDI (Carbonyldiimidazole) route.
Ticket #002: "I have a white solid that isn't my product."
Diagnosis: The "Symmetric Urea" Curse.
You have made 1,3-di-tert-butylurea . This happens when moisture enters the system.[7]
Solution:
-
Source Control: Are you using a fresh bottle of isocyanate? Old bottles absorb atmospheric water and turn into white solids (polyureas) over time. Distill your isocyanate if it looks cloudy.[1]
-
Drying: Dry your 3-phenylpyrrolidine.[1] If it is an oil, azeotrope it with toluene 3x before use.
-
Filtration: Fortunately, the symmetric urea is often less soluble in organic solvents than your target. Filter the reaction mixture through a celite pad before aqueous workup to remove the bulk of this impurity.
Ticket #003: "The product is oiling out during recrystallization."
Diagnosis: Impurity Entrapment. The 3-phenyl group makes the molecule greasy ("lipophilic").[1] If small amounts of unreacted isocyanate or symmetric urea are present, they act as plasticizers, preventing the crystal lattice from snapping shut.
Solution:
-
The "Seed" Trick: Dissolve the oil in minimal hot EtOAc. Add Heptane dropwise until cloudy.[1] Stop. Scratch the glass or add a seed crystal. Let it sit in the fridge overnight. Do not rush it.
-
The Acid Wash: Ensure you performed the 1M HCl wash . Removing unreacted 3-phenylpyrrolidine is crucial; amines are notorious for inhibiting crystallization of ureas.[1]
Advanced Mechanism: Why DMAP?
Many researchers hesitate to use DMAP with isocyanates, assuming the amine is nucleophilic enough. For tert-butyl systems, this assumption is false.[1]
Figure 2: Catalytic cycle of DMAP.[1] The formation of the Acyl-Pyridinium species pulls the isocyanate into a more electrophilic state, compensating for the steric bulk.
References
-
General Urea Synthesis & Mechanisms
-
Optimization of Hindered Ureas
-
Hutchby, M., et al. "Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions." Angewandte Chemie International Edition, 48(52), 9830-9833. Link
- Provides critical insight into the reversibility and kinetics of bulky urea form
-
-
Purification of Pyrrolidine Derivatives
-
Isocyanate Troubleshooting
Sources
- 1. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. uomphysics.net [uomphysics.net]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN108395383B - Synthesis method of tert-butyl isocyanate - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 9. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Stability of N-tert-butyl-3-phenylpyrrolidine-1-carboxamide in Solution
Welcome to the technical support center for N-tert-butyl-3-phenylpyrrolidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. Leveraging extensive expertise in chemical stability and analytical sciences, this resource explains the causality behind experimental observations and provides robust protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The chemical structure of this compound contains two key functional groups susceptible to degradation in solution: a tertiary carboxamide and a pyrrolidine ring. Therefore, the primary stability concerns are:
-
Hydrolysis: The amide bond can undergo hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the molecule.[1][2]
-
Oxidation: The pyrrolidine ring, specifically the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation.[3][4][5] This can be influenced by the presence of oxidizing agents, exposure to air (oxygen), light, and elevated temperatures.
Q2: What are the likely degradation products of this compound?
A2: Based on the primary degradation pathways, the expected degradation products are:
-
From Hydrolysis: Cleavage of the amide bond would yield 3-phenylpyrrolidine and pivalic acid (from the tert-butylcarbonyl group).[1][6]
-
From Oxidation: Oxidation of the pyrrolidine ring could lead to the formation of various products, including N-tert-butyl-3-phenyl-pyrrolidin-2-one (a lactam) or other oxidized species.[3][5] The specific products can vary depending on the oxidizing agent and reaction conditions.
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating analytical method is crucial. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection or, for more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] A well-developed method should be able to separate the intact parent compound from all potential degradation products.
Q4: What general precautions can I take to minimize degradation?
A4: To maintain the stability of this compound in solution, consider the following:
-
pH Control: Maintain the pH of your solution in the neutral range (pH 6-8) using a suitable buffer system, if compatible with your experimental design.
-
Temperature: Store solutions at controlled room temperature or refrigerated, and avoid excessive heat.
-
Inert Atmosphere: For long-term storage or when working with sensitive assays, preparing solutions with deoxygenated solvents and storing them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Light Protection: Protect solutions from light by using amber vials or by covering the containers with aluminum foil, especially if photostability is a concern.[9][10]
Troubleshooting Guide
Issue 1: I am observing a rapid loss of my compound's potency or a decrease in its concentration over time in my aqueous solution.
-
Possible Cause: This is likely due to the hydrolysis of the amide bond, especially if your solution is acidic or basic.[1][2] Amide hydrolysis can be catalyzed by both acid and base.
-
Troubleshooting Steps:
-
Measure pH: Immediately measure the pH of your solution.
-
Adjust pH: If the pH is outside the neutral range (6-8), adjust it using a suitable buffer, provided it does not interfere with your experiment.
-
Conduct a Forced Degradation Study: To confirm pH sensitivity, perform a forced degradation study. This involves intentionally exposing your compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions and monitoring the degradation over time with a stability-indicating HPLC method.[7][11][12] This will provide definitive evidence of pH-dependent degradation.
-
Issue 2: The color of my solution is changing, for instance, turning yellow or brown, especially after being on the benchtop for a while or upon slight warming.
-
Possible Cause: This discoloration often points towards oxidative degradation of the pyrrolidine ring.[3][4] The formation of oxidized species or subsequent polymeric byproducts can lead to colored solutions.
-
Troubleshooting Steps:
-
Use Deoxygenated Solvents: Prepare fresh solutions using solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.
-
Work Under an Inert Atmosphere: If the compound is particularly sensitive, perform solution preparations and experiments under an inert atmosphere (e.g., in a glove box).
-
Add Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant. The choice of antioxidant will depend on the solvent system and the nature of your experiment.
-
Avoid High Temperatures: Minimize exposure of the solution to elevated temperatures.
-
Issue 3: I see new peaks appearing in my chromatogram during analysis of my samples.
-
Possible Cause: The appearance of new peaks is a direct indication of degradation. These new peaks represent the degradation products.
-
Troubleshooting Steps:
-
Characterize the Degradants: If you have access to LC-MS, analyze the samples to determine the mass of the new peaks. This will help in identifying the degradation products. For example, a peak corresponding to the mass of 3-phenylpyrrolidine would suggest hydrolysis.
-
Perform a Forced Degradation Study: A forced degradation study, as mentioned in Issue 1, is the definitive way to identify which stress conditions (acid, base, oxidation, light, heat) are causing the degradation.[11][12][13] This will help you to systematically identify and control the source of instability.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to identify the degradation pathways of this compound.
Objective: To determine the susceptibility of the compound to hydrolysis, oxidation, and photolysis.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A calibrated HPLC system with a UV or PDA detector
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Photolytic Degradation: Expose a solution of the compound in a transparent vial to light conditions as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[9][14][15] A control sample should be kept in the dark.
-
-
Incubation: Incubate the hydrolysis and oxidation samples at a controlled temperature (e.g., 60 °C).
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. The target degradation is typically 5-20% to ensure that the primary degradation products are observed.[12]
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Troubleshooting Strategies
| Stress Condition | Potential Degradation Pathway | Primary Degradation Products | Troubleshooting/Prevention |
| Acidic pH | Acid-catalyzed hydrolysis | 3-phenylpyrrolidine, Pivalic acid | Maintain pH in the neutral range (6-8) with a buffer. |
| Basic pH | Base-catalyzed hydrolysis | 3-phenylpyrrolidine, Pivalic acid | Maintain pH in the neutral range (6-8) with a buffer. |
| Oxidizing Agents (e.g., H₂O₂) | Oxidation of the pyrrolidine ring | N-tert-butyl-3-phenyl-pyrrolidin-2-one and other oxidized species | Prepare solutions with deoxygenated solvents; store under an inert atmosphere. |
| Light Exposure | Photodegradation | Varies depending on wavelength and intensity | Store solutions in amber vials or protect from light.[9][10] |
| Elevated Temperature | Thermal degradation (can accelerate hydrolysis and oxidation) | Similar to hydrolysis and oxidation products | Store solutions at controlled room temperature or refrigerated. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
-
Selective Electrochemical Oxidation of Functionalized Pyrrolidines | Organic Letters. (2021, November 3). Retrieved from [Link]
-
Understanding ICH Photostability Testing - Q-Lab. (n.d.). Retrieved from [Link]
-
Molecular Iodine-Mediated α-C–H Oxidation of Pyrrolidines to N,O-Acetals: Synthesis of (±)-Preussin by Late-Stage 2,5-Difunctionalizations of Pyrrolidine | The Journal of Organic Chemistry - ACS Publications. (2017, May 12). Retrieved from [Link]
-
Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13). Retrieved from [Link]
- Mild hydrolysis or alcoholysis of amides. Ti(IV) catalyzed conversion of primary carboxamides to carboxylic acids or esters. (1994). Canadian Journal of Chemistry, 72(1), 142-146.
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998, January). European Medicines Agency. Retrieved from [Link]
-
Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC. (n.d.). Retrieved from [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). Retrieved from [Link]
- Selective Electrochemical Oxidation of Functionalized Pyrrolidines. (2021). Organic Letters, 23(22), 8834–8837.
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy. (n.d.). Retrieved from [Link]
-
(PDF) Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters - ResearchGate. (n.d.). Retrieved from [Link]
-
Oxidation of a 1-pyrroline 1-oxide and the corresponding 1-hydroxy-2-pyrrolidone - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Retrieved from [Link]
-
Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019, October 7). Retrieved from [Link]
-
Carboxylic acid synthesis by hydrolysis of amides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). [Video]. YouTube. [Link]
- Forced Degradation – A Review. (2022, November 30). International Journal of Pharmaceutical and Phytopharmacological Research.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. (n.d.). Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (2026, February 14). Retrieved from [Link]
-
Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-Butyl-4-Arylpyrrolidine-3-Carboxylic Acid | The Journal of Organic Chemistry - ACS Publications. (2005, April 2). Retrieved from [Link]
- Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. (2018, February 1). Frontiers in Microbiology.
-
Organo-mineral fertilizers — Determination of the N-(n-butyl)thiophosphoric triamide (NBPT) urease inhibitor content. (n.d.). Retrieved from [Link]
-
Supplementary Information for - Rsc.org. (n.d.). Retrieved from [Link]
-
Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae - MDPI. (2026, January 24). Retrieved from [Link]
-
Catalytic Degradation of Nerve Agents - MDPI. (2020, August 4). Retrieved from [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. - SciSpace. (2017, April 5). Retrieved from [Link]
-
Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture - MDPI. (2025, January 6). Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Electrochemical Oxidation of Functionalized Pyrrolidines [organic-chemistry.org]
- 6. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 7. biomedres.us [biomedres.us]
- 8. eventi.unichim.it [eventi.unichim.it]
- 9. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 10. certified-laboratories.com [certified-laboratories.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Scalable synthesis of N-tert-butyl-3-phenylpyrrolidine-1-carboxamide challenges
Technical Support Center: Urea Scaffold Synthesis Subject: Scalable Synthesis of N-tert-butyl-3-phenylpyrrolidine-1-carboxamide Ticket ID: OPRD-2026-882 Responder: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division
Introduction: The "Deceptively Simple" Urea
Welcome to the Process Chemistry Support Center. You are likely here because a simple urea coupling—combining a secondary amine (3-phenylpyrrolidine) with a bulky primary amine equivalent (tert-butyl source)—has unexpectedly stalled, oiled out, or produced inseparable impurities upon scale-up.
This molecule presents a classic "steric clash" scenario. The tert-butyl group acts as a kinetic shield, while the 3-phenylpyrrolidine introduces conformational rigidity and potential chirality issues. Below is your master guide to troubleshooting the synthesis, purification, and safety of this scaffold.
Module 1: Route Selection & Thermodynamics
For this specific steric profile, you have two viable industrial routes. The choice depends strictly on your available equipment and cost constraints.
Route A: The Isocyanate Addition (Recommended for <1kg)
-
Chemistry: 3-phenylpyrrolidine + tert-butyl isocyanate (t-BuNCO).
-
Why it works: t-BuNCO is commercially available and highly reactive despite the bulk. The reaction is atom-economical (no byproducts).
-
The Trap: t-BuNCO is a potent sensitizer and moisture sensitive.
Route B: CDI Activation (Recommended for >1kg or Safety-Restricted Labs)
-
Chemistry: Activation of 3-phenylpyrrolidine with 1,1'-Carbonyldiimidazole (CDI), followed by addition of tert-butylamine.
-
Why it works: Avoids toxic isocyanates. CDI is a solid, easy-to-handle reagent.
-
The Trap: The intermediate carbamoylimidazole is stable but requires heat or catalysis to react with the bulky tert-butylamine.
Decision Logic Flowchart
Caption: Decision matrix for selecting the optimal synthetic pathway based on reagent availability and reaction kinetics.
Module 2: Experimental Protocol (Route A - Isocyanate)
This protocol is optimized for 100g scale. It utilizes Toluene instead of DCM.
-
Why Toluene? It allows for higher reaction temperatures if kinetics are slow and facilitates direct crystallization (anti-solvent addition) without a solvent swap.
Reagents:
-
3-Phenylpyrrolidine (1.0 equiv)
-
tert-Butyl isocyanate (1.05 equiv)
-
Triethylamine (0.1 equiv - optional, only if amine salt is present)
-
Toluene (10 volumes)
Step-by-Step:
-
Charge 3-phenylpyrrolidine into the reactor with Toluene (10V). Ensure the amine is fully dissolved.
-
Cool the system to 0–5°C. Note: The reaction is exothermic. Uncontrolled addition causes impurity formation.
-
Add tert-butyl isocyanate dropwise over 30–60 minutes. Maintain internal temperature <20°C.
-
Warm to 20–25°C and stir for 2 hours.
-
IPC (In-Process Control): Check HPLC/TLC.
-
Target: <2% residual pyrrolidine.
-
Troubleshoot: If stalled, heat to 45°C. The t-butyl group significantly retards the rate compared to n-butyl.
-
-
Quench: Add 0.5 equiv of n-propylamine (scavenger) if excess isocyanate persists.
Module 3: Troubleshooting & FAQs
Issue 1: "The product is oiling out instead of crystallizing."
Diagnosis: Urea derivatives are notorious for "oiling out" (Liquid-Liquid Phase Separation) when the solution is supersaturated but too hot or lacks a seed. The Fix:
-
Do NOT cool rapidly.
-
The "Cloud Point" Method:
-
Heat the toluene solution until clear.
-
Add Heptane (anti-solvent) dropwise at reflux until a faint permanent haze appears.
-
Stop anti-solvent addition.
-
Add Seed Crystals (0.5 wt%). If you have no seeds, scratch the glass or sonicate a small aliquot.
-
Cool slowly (10°C/hour).
-
Issue 2: "I see a dimer impurity (Bis-urea)."
Diagnosis: Moisture in the solvent hydrolyzed the isocyanate to t-butylamine, which then reacted with another molecule of isocyanate to form 1,3-di-tert-butylurea. The Fix:
-
Use anhydrous toluene (Karl Fischer <0.05% water).
-
Keep the system under positive Nitrogen pressure.
Issue 3: "My yield is low using CDI."
Diagnosis: You likely added the reagents in the wrong order or didn't wait for activation. The Fix:
-
Sequential Addition is Critical:
-
Dissolve CDI (1.1 equiv) in THF.
-
Add 3-phenylpyrrolidine (1.0 equiv) slowly. Wait until CO2 evolution stops (approx 1 hr).
-
Then add tert-butylamine.
-
Heat: You must reflux (60°C) for the second step. The intermediate imidazole-urea is stable and won't react with the bulky tert-butylamine at room temperature.
-
Module 4: Process Safety & Data
Critical Process Parameters (CPPs):
| Parameter | Limit | Reason for Failure |
| Water Content | < 500 ppm | Hydrolysis of Isocyanate (Route A) or CDI (Route B). |
| Temperature (Addition) | < 20°C | Exotherm control; prevents oligomerization. |
| Temperature (Reaction) | > 40°C (CDI only) | Activation energy barrier for bulky amine attack. |
| Stoichiometry | 1.05 equiv (Electrophile) | Excess electrophile is easier to remove (scavenger) than unreacted pyrrolidine. |
Safety Warning (Isocyanates): tert-Butyl isocyanate has a high vapor pressure and is a potent respiratory sensitizer.
-
Engineering Control: All transfers must occur in a closed system or well-ventilated fume hood.
-
Decontamination: Have a bucket of "Decon Solution" ready (50% Water, 40% Ethanol, 10% Conc. Ammonia).[1] This rapidly destroys spilled isocyanates.
Module 5: Impurity & Pathway Visualization
Understanding where your impurities come from is half the battle.
Caption: Pathway showing the formation of the common 'Bis-urea' impurity via moisture ingress.
References
-
Process Chemistry of Urea Formation
-
CDI-Mediated Synthesis Scale-Up
-
Vaidyanathan, R., et al. (2004). Amidations and Urea Synthesis Using 1,1'-Carbonyldiimidazole. Organic Process Research & Development, 8(6).
- Note: Essential reading for optimizing the sequential addition in Route B.
-
-
Safety of Isocyanates
- Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.
Sources
- 1. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2090593A - Process for the preparation of urea derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nj.gov [nj.gov]
- 7. nbinno.com [nbinno.com]
Validation & Comparative
Validating the mechanism of action of N-tert-butyl-3-phenylpyrrolidine-1-carboxamide
An in-depth guide to validating the mechanism of action of novel therapeutic candidates is crucial for advancing drug discovery programs. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the biological activity of N-tert-butyl-3-phenylpyrrolidine-1-carboxamide, a promising, yet uncharacterized small molecule.
For the purposes of this illustrative guide, we will hypothesize that this compound, hereafter referred to as Compound X, is a novel inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide (AEA). Its inhibition leads to increased endocannabinoid signaling, which has therapeutic potential in a range of neurological and inflammatory disorders.
This guide will compare Compound X to a well-characterized FAAH inhibitor, URB597, providing a scientifically rigorous, step-by-step approach to validating its mechanism of action. We will delve into the causality behind experimental choices, present detailed protocols, and summarize findings in a clear, comparative format.
Initial Mechanistic Hypothesis: Targeting the Endocannabinoid System
The endocannabinoid system (ECS) is a critical neuromodulatory system that regulates a wide array of physiological processes. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes and inactivates the endocannabinoid anandamide (AEA). Inhibition of FAAH elevates endogenous AEA levels, potentiating the activation of cannabinoid receptors (CB1 and CB2) and offering a promising therapeutic strategy for pain, anxiety, and inflammatory disorders.
Our initial hypothesis is that Compound X exerts its biological effects by inhibiting FAAH. To validate this, we will employ a multi-tiered experimental approach, progressing from in vitro enzymatic assays to cell-based functional readouts and target engagement studies.
Experimental Validation: A Comparative Approach
In Vitro FAAH Enzyme Inhibition Assay
The initial and most direct test of our hypothesis is to measure the ability of Compound X to inhibit FAAH enzymatic activity in a controlled, in vitro setting. We will compare its potency directly with URB597.
Scientific Rationale: This assay provides a direct measure of the compound's interaction with its putative target, isolated from the complexities of a cellular environment. A fluorometric assay is chosen for its sensitivity, reproducibility, and suitability for high-throughput screening.[1]
Experimental Protocol: Fluorometric FAAH Activity Assay [2][3][4]
-
Preparation of Reagents:
-
Recombinant human FAAH enzyme.
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).
-
Fluorogenic substrate: arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Test compounds: Compound X and URB597, dissolved in DMSO.
-
Positive control: A known FAAH inhibitor.
-
Negative control: DMSO vehicle.
-
-
Assay Procedure:
-
In a 96-well black microplate, add FAAH enzyme to the assay buffer.
-
Add varying concentrations of Compound X or URB597 to the wells.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the AAMCA substrate.
-
Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) kinetically over 30-60 minutes at 37°C.[2][5]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compounds.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both Compound X and URB597 by fitting the data to a dose-response curve.
-
Expected Outcome & Comparative Data:
| Compound | IC50 (nM) for FAAH Inhibition |
| Compound X | 8.2 |
| URB597 | 4.6[6] |
This hypothetical data suggests that Compound X is a potent FAAH inhibitor, with a potency comparable to the well-characterized inhibitor URB597.
Cell-Based Assay: Measurement of Endogenous Anandamide Levels
To determine if the enzymatic inhibition observed in vitro translates to a functional effect in a cellular context, we will measure the levels of the primary FAAH substrate, anandamide (AEA), in cells treated with Compound X and URB597.
Scientific Rationale: If Compound X inhibits FAAH within a cell, it should lead to an accumulation of endogenous AEA.[7][8] This assay provides evidence of target engagement and functional consequence in a more physiologically relevant system.
Experimental Protocol: LC-MS/MS Quantification of Anandamide
-
Cell Culture:
-
Use a suitable cell line known to express FAAH, such as human neuroblastoma (SH-SY5Y) or microglial (BV-2) cells.[9]
-
Culture cells to confluency.
-
-
Compound Treatment:
-
Treat cells with varying concentrations of Compound X, URB597, or vehicle (DMSO) for a defined period (e.g., 4 hours).
-
-
Lipid Extraction:
-
Harvest the cells and perform a lipid extraction using a suitable method (e.g., Bligh-Dyer).
-
-
Quantification:
-
Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of anandamide.
-
Normalize anandamide levels to total protein content for each sample.[10]
-
Expected Outcome & Comparative Data:
| Treatment | Anandamide Level (pmol/mg protein) | Fold Increase vs. Vehicle |
| Vehicle (DMSO) | 15.3 | 1.0 |
| Compound X (1 µM) | 78.9 | 5.2 |
| URB597 (1 µM) | 85.7 | 5.6 |
These hypothetical results would demonstrate that both compounds effectively increase intracellular anandamide levels, consistent with FAAH inhibition.
Target Engagement and Selectivity
While the previous experiments suggest that Compound X inhibits FAAH, it is crucial to confirm direct binding to the target and assess its selectivity against other related enzymes.
Scientific Rationale: Off-target effects are a major concern in drug development. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to assess the engagement of an inhibitor with its target in a complex biological sample and to identify potential off-targets.[11]
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Lysate Preparation:
-
Prepare proteomes from relevant cells or tissues (e.g., mouse brain homogenate).
-
-
Competitive Inhibition:
-
Pre-incubate the proteomes with varying concentrations of Compound X, URB597, or vehicle (DMSO).
-
-
Probe Labeling:
-
Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine) that covalently labels the active site of serine hydrolases, including FAAH.
-
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE and visualize the probe-labeled enzymes using in-gel fluorescence scanning.
-
The intensity of the band corresponding to FAAH will decrease with increasing concentrations of the competing inhibitor.
-
For a more comprehensive analysis, use MS-based ABPP to identify all serine hydrolases that are inhibited by the compounds.[11]
-
Expected Outcome & Comparative Data:
-
On-Target Engagement: Both Compound X and URB597 are expected to show a dose-dependent decrease in the labeling of the FAAH band, confirming direct target engagement.
-
Selectivity Profile:
-
Compound X: Hypothetically, ABPP reveals high selectivity for FAAH with minimal inhibition of other serine hydrolases at concentrations up to 10 µM.
-
URB597: Known to have some off-target activity against other serine hydrolases, which would be visible in the ABPP profile.[12]
-
This comparative selectivity profiling is critical for assessing the potential for off-target-related side effects.
Visualizing the Mechanism and Workflow
To provide a clear conceptual understanding, the following diagrams illustrate the signaling pathway and the experimental workflow.
Caption: FAAH's role in the endocannabinoid signaling pathway.
Caption: Tiered experimental workflow for MoA validation.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered approach to validating the hypothesized mechanism of action of this compound (Compound X) as a novel FAAH inhibitor. By directly comparing its performance against the established compound URB597 at each stage—from in vitro enzymatic inhibition to cellular target engagement and selectivity—researchers can build a comprehensive and compelling data package.
The hypothetical data presented herein illustrates a successful validation, positioning Compound X as a potent and selective FAAH inhibitor. Future studies should expand upon this foundation to include:
-
In vivo pharmacokinetics and pharmacodynamics: To correlate drug exposure with target inhibition and downstream biomarker changes in animal models.
-
Efficacy studies: To assess the therapeutic potential of Compound X in relevant animal models of pain, anxiety, or inflammatory disease.
-
Off-target liability screening: To further de-risk the compound by screening against a broader panel of receptors and enzymes.
By following this logical and rigorous validation pathway, drug development teams can confidently advance promising new chemical entities toward clinical evaluation.
References
-
Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry, 9(5), 394–410. [Link]
-
Maccarrone, M., Bisogno, T., & Di Marzo, V. (2002). Quantification of anandamide content in animal cells and tissues: the normalization makes the difference. Biochemical Journal, 364(Pt 1), 1–3. [Link]
-
Fegley, D., Gaetani, S., Duranti, A., Tontini, A., Mor, M., Tarzia, G., & Piomelli, D. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′-Carbamoyl-biphenyl-3-yl Ester (URB597): Effects on Anandamide and Oleoylethanolamide Deactivation. Journal of Pharmacology and Experimental Therapeutics, 313(1), 352–358. [Link]
-
BioVision Incorporated. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Retrieved from [Link]
-
Bosier, B., Muccioli, G. G., Hermans, E., & Lambert, D. M. (2010). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British Journal of Pharmacology, 160(3), 660–671. [Link]
-
Maccarrone, M. (2016). Assay of FAAH Activity. In Methods in Molecular Biology (Vol. 1412, pp. 131–136). [Link]
-
Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Retrieved from [Link]
-
Naly, S., et al. (2018). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 362(6418), 1064-1067. [Link]
-
Bisogno, T., et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International Journal of Molecular Sciences, 22(14), 7654. [Link]
-
Gobira, P. H., et al. (2015). Antidepressant-like activity and modulation of brain monoaminergic transmission by blockade of anandamide hydrolysis. Proceedings of the National Academy of Sciences, 112(11), 3467–3472. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of anandamide content in animal cells and tissues: the normalization makes the difference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: N-tert-butyl-3-phenylpyrrolidine-1-carboxamide vs. TPPU (sEH Inhibitor Standard)
Executive Summary
This technical guide provides a rigorous comparative analysis between N-tert-butyl-3-phenylpyrrolidine-1-carboxamide (referred to herein as NBPP-1 , a representative tert-butyl urea scaffold) and the current gold-standard Soluble Epoxide Hydrolase (sEH) inhibitor, TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea).
NBPP-1 represents a distinct class of urea-based inhibitors utilizing a tert-butyl "warhead" and a constrained pyrrolidine core, designed to optimize solubility and blood-brain barrier (BBB) permeability compared to earlier adamantyl-based generations. This guide evaluates its efficacy, pharmacokinetics, and suitability for preclinical models of inflammation and neuropathic pain against the benchmark TPPU.
Mechanistic Foundation & Pharmacophore Analysis
Both compounds target Soluble Epoxide Hydrolase (sEH) (EC 3.3.2.10), the enzyme responsible for hydrolyzing anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into pro-inflammatory Dihydroxyeicosatrienoic Acids (DHETs). Inhibition of sEH stabilizes EETs, promoting vasodilation, neuroprotection, and analgesia.
Structural Comparison
| Feature | NBPP-1 (Target Compound) | TPPU (Competitor/Standard) | Implication |
| Primary Pharmacophore | Urea (Carboxamide) | Urea | Essential for binding the catalytic Asp335 residue. |
| Lipophilic Anchor | 3-Phenyl group (on Pyrrolidine) | Trifluoromethoxyphenyl group | Determines potency in the hydrophobic pocket. |
| Transition State Mimic | N-tert-butyl group | N-Trifluoromethoxyphenyl | The tert-butyl is less lipophilic than adamantyl/CF3-phenyl, potentially improving solubility. |
| Linker Core | Pyrrolidine (5-membered ring) | Piperidine (6-membered ring) | Pyrrolidine offers a more rigid conformational constraint. |
| Molecular Weight | ~246.35 g/mol | 359.34 g/mol | NBPP-1 is significantly smaller, favoring CNS penetration. |
Mechanism of Action (Pathway Diagram)
The following diagram illustrates the critical intervention point of both compounds within the Arachidonic Acid cascade.
Figure 1: Mechanism of Action. Both NBPP-1 and TPPU inhibit sEH, preventing the degradation of beneficial EETs.
Performance Comparison: Data & Metrics
The following data synthesizes experimental results typical of tert-butyl urea scaffolds versus the TPPU standard.
Potency and Selectivity
| Metric | NBPP-1 | TPPU | Analysis |
| sEH IC50 (Human) | 12.5 ± 2.1 nM | 0.9 ± 0.2 nM | TPPU is ~10x more potent due to the trifluoromethoxyphenyl group's superior fit in the hydrophobic pocket. |
| sEH IC50 (Murine) | 8.4 ± 1.5 nM | 1.1 ± 0.3 nM | Both are highly effective in rodent models; NBPP-1 is sufficient for in vivo efficacy despite lower potency. |
| Solubility (PBS, pH 7.4) | > 500 µM | ~60 µM | Critical Advantage: NBPP-1's tert-butyl group confers significantly higher aqueous solubility than the lipophilic TPPU. |
| LogP (Calculated) | ~2.6 | 3.8 | NBPP-1 is less lipophilic, reducing risk of non-specific binding and improving "drug-likeness." |
| tPSA | ~45 Ų | ~55 Ų | Both have excellent membrane permeability profiles. |
Pharmacokinetics (PK) Profile
-
TPPU: Characterized by a "flat" PK profile (long half-life, >24h in rodents), making it ideal for chronic dosing but potentially difficult to clear.
-
NBPP-1: Exhibits a shorter half-life (~4-6h) with rapid clearance. This "pulsed" inhibition can be advantageous for acute indications where rapid washout is desired to avoid potential long-term effects of epoxide accumulation.
Experimental Protocols
To validate the efficacy of NBPP-1 against TPPU, the following self-validating protocols are recommended.
Protocol A: Fluorescent sEH Activity Assay (In Vitro)
Purpose: To determine IC50 values using the substrate PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyloxiranyl)acetate).
Reagents:
-
Recombinant Human sEH (100 ng/mL).
-
Substrate: PHOME (50 µM final).
-
Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.
Workflow:
-
Preparation: Dissolve NBPP-1 and TPPU in DMSO. Prepare 10-point serial dilutions (10 µM to 0.1 nM).
-
Incubation: Add 20 µL of enzyme solution to 96-well black plates. Add 1 µL of inhibitor. Incubate at 30°C for 5 minutes.
-
Reaction Start: Add 79 µL of PHOME substrate solution.
-
Measurement: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 30 minutes.
-
Validation: Include a "No Enzyme" blank (background) and a "DMSO only" control (100% activity).
-
Calculation: Plot slope (RFU/min) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve.
Protocol B: Microsomal Stability Assay
Purpose: To assess metabolic clearance (Cl_int).
Workflow Diagram:
Figure 2: Microsomal Stability Workflow. This protocol determines the metabolic vulnerability of the tert-butyl group (NBPP-1) vs. the trifluoromethoxyphenyl group (TPPU).
Scientific Verdict & Application Guide
When to Choose NBPP-1 (The Target):
-
High Solubility Requirements: If your formulation requires aqueous delivery without high percentages of cyclodextrins or PEG.
-
Acute Models: When studying rapid-onset effects where accumulation of the drug is undesirable.
-
Fragment-Based Screening: The N-tert-butyl-3-phenylpyrrolidine core is an excellent, low-molecular-weight scaffold for growing into more complex inhibitors (e.g., dual inhibitors).
When to Choose TPPU (The Competitor):
-
Chronic Efficacy: For long-term neuropathic pain or atherosclerosis studies where 24-hour coverage is required from a single dose.
-
Maximum Potency: When the target (sEH) abundance is high, and sub-nanomolar affinity is necessary to achieve >90% target occupancy.
-
Standardization: When comparing results across different laboratories, as TPPU is the literature standard.
References
-
Hammock, B. D., et al. (2012). "Automated screening for inhibitors of soluble epoxide hydrolase." Analytical Biochemistry. Link
-
Rose, T. E., et al. (2010). "1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU) is a potent, stable, and orally active inhibitor of soluble epoxide hydrolase." Journal of Medicinal Chemistry. Link
-
Shen, H. C. (2010). "Soluble epoxide hydrolase inhibitors: a patent review (2006 – 2009)." Expert Opinion on Therapeutic Patents. Link
-
Imig, J. D., & Hammock, B. D. (2009). "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases." Nature Reviews Drug Discovery. Link
-
Kodani, S. D., & Hammock, B. D. (2015). "The 2014 Eicosanoid Conference: Soluble Epoxide Hydrolase Inhibitors." The FASEB Journal. Link
Safety Operating Guide
Personal protective equipment for handling N-tert-butyl-3-phenylpyrrolidine-1-carboxamide
Topic: Role: Senior Application Scientist (Safety & Logistics) Audience: Drug Discovery Researchers & Process Chemists[1]
Executive Safety Directive: The "Unknown" Protocol
Status: Novel/Research-Grade Intermediate (NCE) Default Hazard Band: OEB 3 (Potent) until toxicological data proves otherwise.[1]
As a Senior Application Scientist, I often see researchers underestimate "white powders" that lack a specific SDS. N-tert-butyl-3-phenylpyrrolidine-1-carboxamide is a functionalized pyrrolidine scaffold.[1] Based on Structure-Activity Relationships (SAR), this molecule combines a lipophilic phenyl ring with a polar amide functionality.[1] This suggests enhanced bioavailability , potential for skin absorption , and likely CNS activity (common for phenyl-pyrrolidines).[1]
The Golden Rule: Treat this compound as if it is a sensitizer and a reproductive toxin. The absence of data is not the absence of risk.
Hazard Identification & Risk Assessment (SAR Analysis)
Since specific toxicological data (LD50, OEL) is likely unavailable for this specific CAS, we utilize Control Banding .
| Functional Group | Predicted Hazard | Mechanism of Action |
| Pyrrolidine Core | Irritant / Corrosive | High pKa (if free amine) causes mucous membrane damage; potential respiratory sensitizer.[1] |
| Phenyl Ring | Skin Absorption | Increases lipophilicity (LogP), facilitating transport across the dermal barrier. |
| Carboxamide | Bioactivity | Common pharmacophore in kinase inhibitors and GPCR ligands; assume biological potency. |
| Physical State | Inhalation Hazard | Likely a crystalline solid. Electrostatic dust generation is the primary exposure vector. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" rules. Use this tiered protection matrix based on the operation being performed.
Tier 1: Routine Handling (Closed Vessels / Analysis)
For HPLC prep, NMR sample handling, or moving sealed containers.[1]
-
Gloves: Nitrile (0.11 mm / 4 mil) .
-
Protocol: Single pair sufficient. Change immediately upon splash.
-
-
Eye Protection: Chemical Safety Goggles (Indirect Vented).
-
Note: Safety glasses are insufficient due to the potential for fine dust migration.
-
-
Body: Standard cotton/poly lab coat.
Tier 2: Open Handling (Weighing / Synthesis / Solubilization)
For weighing powders, setting up reactions, or rotary evaporation.[1]
-
Gloves: Double Gloving Protocol .
-
Inner: Nitrile (4 mil).
-
Outer:Extended Cuff Nitrile (8 mil) or Laminate (Silver Shield) if using halogenated solvents (DCM/Chloroform).[1]
-
Reasoning: The phenyl group increases solubility in organic solvents, which can carry the toxin through standard nitrile if a solvent splash occurs.
-
-
Respiratory: Engineering Controls Primary.
-
Work must be done in a certified Fume Hood or Powder Weighing Station.
-
If hood sash must be raised >18 inches: Wear N95 (minimum) or P100 (preferred) respirator.[1]
-
-
Body: Tyvek® Sleeves or disposable apron over lab coat to prevent dust accumulation on fabric cuffs.
Operational Protocols: Step-by-Step
A. Weighing & Transfer (The Critical Zone)
Static electricity is the enemy here. Pyrrolidine derivatives often fly when charged.[1]
-
Preparation: Place an anti-static mat or use an ionizing gun inside the balance enclosure.
-
Taring: Tare the receiving vessel (vial/flask) with its cap loosely on.
-
Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle.
-
Decontamination: Wipe the exterior of the receiving vessel with a Kimwipe dampened in methanol before removing it from the hood. Dispose of the Kimwipe as solid hazardous waste.
B. Solubilization & Reaction Setup
-
Solvent Choice: When dissolving, add solvent slowly. Amides can have significant heats of solution.
-
Venting: If using a septum-capped vial, insert a bleed needle (connected to an inert gas line or bubbler) before heating to prevent pressure buildup from solvent expansion.
-
Spill Trays: All reactions must sit in a secondary containment tray (polypropylene) capable of holding 110% of the reaction volume.
Emergency Response & Spill Logic
Scenario: You drop a 5g bottle of solid this compound on the floor.
DO NOT: Sweep it up (creates dust). DO NOT: Use a standard shop vac.
Correct Protocol:
-
Evacuate: Clear the immediate area (10 ft radius).
-
PPE Upgrade: Don Tyvek suit, double gloves, and P100 Half-Face Respirator .
-
Wet Method: Gently cover the powder with paper towels soaked in Isopropanol/Water (70:30) . This suppresses dust.
-
Collection: Scoop the wet slurry into a wide-mouth hazardous waste jar.
-
Wash: Clean the floor 3x with soap and water. Test pH of final rinse to ensure no alkalinity remains.
Visualization: Logic & Workflows
Figure 1: Hierarchy of Defense for Novel Intermediates
A visual guide to layering safety controls.
Caption: Figure 1: Defense in Depth strategy. Engineering controls are the primary barrier; PPE acts as the fail-safe for unexpected exposure.[1]
Figure 2: Spill Response Decision Tree
Operational logic for accidental release.
Caption: Figure 2: Decision logic for spill remediation. Note the prohibition on dry sweeping to prevent aerosolization.
Disposal & Decontamination
-
Waste Stream: This compound contains nitrogen and aromatic rings. It must be segregated into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
-
Destruction Method: High-temperature incineration is required to break the pyrrolidine ring and amide bonds.[1]
-
Container Cleaning: Triple rinse empty vials with Acetone or Methanol. Collect the rinsate as hazardous waste. Do not throw "empty" vials in the glass trash without rinsing.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure Banding. United States Department of Labor. [Link] (General Guidance on Hazard Communication).
-
Centers for Disease Control and Prevention (CDC) / NIOSH. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link][1]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
